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Clinical Efficacy and Safety Profile of Tirabrutinib
Monotherapy

Efficacy Overview A 2025 meta-analysis of seven prospective clinical trials established the efficacy of

tirabrutinib monotherapy across several relapsed or refractory B-cell malignancies, showing a pooled

overall response rate (ORR) of 72.5% [1] [2]. The breakdown of the response rates and progression-free

survival by cancer type is summarized below.

Table 1: Pooled Efficacy Outcomes from Meta-Analysis (Frontiers in Pharmacology, 2025) [1] [2]

Cancer Type
Overall
Response
Rate (ORR)

Complete
Response
(CR) Rate

Partial
Response
(PR) Rate

Stable
Disease
(SD) Rate

Median
Progression-
Free Survival
(mPFS)

All included B-cell
lymphomas

72.5% 18.6% 41.1% 13.8% Varies by subtype

Chronic
Lymphocytic
Leukemia (CLL)

Data

included in
pooled ORR

Data

included in
pooled CR

Data

included in
pooled PR

Data

included in
pooled SD

38.5 months
(highest among
subtypes)
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Cancer Type
Overall
Response
Rate (ORR)

Complete
Response
(CR) Rate

Partial
Response
(PR) Rate

Stable
Disease
(SD) Rate

Median
Progression-
Free Survival
(mPFS)

Primary Central
Nervous System
Lymphoma
(PCNSL)

Data

included in
pooled ORR

Data

included in
pooled CR

Data

included in
pooled PR

Data

included in
pooled SD

Not specified in

meta-analysis

Recent data from the Phase 2 PROSPECT study, presented in 2025, provides specific and promising results

for the PCNSL population, which has no approved treatments in the U.S. [3]. Key efficacy outcomes from

this study include:

ORR: 67% (66.7% as per another report) [3] [4].

Complete Response (CR) Rate: 44% [3].
Median Duration of Response (mDOR): 9.3 months [3].

Median Time to Response (mTTR): 1.0 month [3].
Median Progression-Free Survival (mPFS): 6.0 months [3].

Safety Profile The same meta-analysis provides a comprehensive overview of the safety profile of

tirabrutinib monotherapy. Adverse events (AEs) are common but often manageable [1] [2].

Table 2: Common Adverse Events (All Grades and Grade ≥3) Associated with Tirabrutinib Monotherapy [1]

[2]

Category Adverse Event Incidence (All Grades) Incidence (Grade ≥3)

Hematologic AEs Neutropenia 26.7% 18.4%

Anemia 18.8% 10.3%

Lymphocytopenia Not specified for all grades 11.7%

Leukopenia 18.4% Not specified for grade ≥3

Non-Hematologic AEs Diarrhea 26.0% Not specified for grade ≥3

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://www.ono-pharma.com/en/news/20250528.html
https://www.ono-pharma.com/en/news/20250528.html
https://www.onclive.com/view/tirabrutinib-for-the-treatment-of-relapsed-or-refractory-primary-central-nervous-system-lymphoma-efficacy-and-safety-from-the-phase-ii-prospect-study
https://www.ono-pharma.com/en/news/20250528.html
https://www.ono-pharma.com/en/news/20250528.html
https://www.ono-pharma.com/en/news/20250528.html
https://www.ono-pharma.com/en/news/20250528.html
https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1559056/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1559056/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11996800/
https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Category Adverse Event Incidence (All Grades) Incidence (Grade ≥3)

Rash 24.9% Not specified for grade ≥3

Nasopharyngitis 24.0% Not specified for grade ≥3

The PROSPECT study confirmed this profile, noting that any-grade treatment-related AEs occurred in 75%

of patients, with grade ≥3 AEs in 56.3% [3]. Common any-grade AEs included anemia (18.8%), maculo-

papular rash (16.7%), fatigue (14.6%), decreased neutrophil count (14.6%), decreased lymphocyte count

(14.6%), and pruritus (14.6%) [3].

Tirabrutinib Mechanism of Action and Target Pathway

Tirabrutinib is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase

(BTK) inhibitor [1] [3]. Its mechanism can be summarized as follows:

BTK's Role: BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR)

signaling pathway, which regulates proliferation, survival, and activation of B-cells [1] [3].
Inhibition: By irreversibly inhibiting BTK, tirabrutinib blocks this signaling pathway, thereby reducing

the proliferation and viability of cancerous B-cells [1]. Its high selectivity is designed to minimize off-
target effects associated with first-generation BTK inhibitors [1].

The following diagram illustrates the targeted signaling pathway.
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Detailed Clinical Protocol for Relapsed/Refractory
PCNSL

The following protocol is synthesized from the Phase 2 PROSPECT study (NCT04947319) and a similar

Dana-Farber Cancer Institute study (Protocol #22-115), which investigate tirabrutinib monotherapy for

relapsed or refractory PCNSL [3] [5].

1. Patient Selection Criteria

Inclusion Criteria:

Pathologically confirmed diagnosis of PCNSL.
Relapsed or refractory disease after at least one prior high-dose methotrexate (HD-MTX)-based

therapy.
Aged ≥ 18 years.

Measurable brain lesion(s) with a minimum diameter of > 1.0 cm on contrast-enhanced MRI.
ECOG performance status of 0, 1, or 2.

Life expectancy of at least 3 months.
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Adequate bone marrow, renal, and hepatic function.

Exclusion Criteria:

Presence of systemic lymphoma outside the CNS.
Prior treatment with any BTK inhibitor.

Active infection requiring systemic therapy.
Concomitant use of strong CYP3A4 inducers or P-glycoprotein (P-gp) inducers.

Requirement for ongoing therapeutic anticoagulation with warfarin or novel oral anticoagulants.
History of severe hypersensitivity to tirabrutinib or Stevens-Johnson Syndrome/Toxic

Epidermal Necrolysis.
Active hepatitis B, hepatitis C, or HIV infection.

Inability to swallow tablets or malabsorption syndromes.

2. Dosing and Administration

Recommended Dosage: 480 mg orally, once daily (fasting recommended) until disease

progression or unacceptable toxicity [3] [5].
Dose Modifications: Protocol should include guidelines for dose interruption, reduction, or

discontinuation based on the type and severity of adverse events, particularly for hematologic
toxicities, severe rash, or other clinically significant events.

3. Efficacy and Safety Assessments

Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients achieving a
complete response (CR) or partial response (PR) according to the International Primary CNS

Lymphoma Collaborative Group (IPCG) criteria.
Secondary Endpoints:

Duration of Response (DOR)
Time to Response (TTR)

Progression-Free Survival (PFS)
Overall Survival (OS)

Assessment Schedule:
Tumor assessments via contrast-enhanced MRI of the brain should be conducted at baseline,

every two cycles (e.g., 8 weeks) for the first year, and then less frequently thereafter if in
sustained response.

Safety monitoring, including physical examinations, vital signs, and laboratory tests (complete
blood count, comprehensive metabolic panel), should be performed at every cycle.

4. Statistical Considerations

The PROSPECT study used a single-arm, open-label design.
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Sample size calculation is typically based on the primary endpoint (ORR), using a binomial

distribution. For example, a sample size of 48 patients may be chosen to test a null hypothesis ORR
against an alternative hypothesis, with a specific power and alpha level.

Efficacy analyses are performed on the full analysis set, and safety analyses on all patients who
received at least one dose of tirabrutinib.

The workflow for implementing this protocol in a clinical trial setting is outlined below.

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessments
(MRI, Lab Tests, ECOG)

Tirabrutinib 480mg OD
Continuous Dosing

Ongoing Efficacy & Safety Monitoring
(Regular MRI and Lab Tests)

Continue if
no progression/

unacceptable toxicity

Treatment Discontinuation
(Progression or Unacceptable Toxicity)

If PD or
unacceptable AE

Survival Follow-up
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Research Applications and Future Directions

The established efficacy and manageable safety profile of tirabrutinib monotherapy provide a foundation

for several research applications and future developments.

Combination Therapies: Research is actively exploring tirabrutinib in combination with other anti-

cancer agents, such as chemotherapy (e.g., high-dose methotrexate in newly diagnosed PCNSL) and
other targeted therapies, to improve the depth and duration of response [5] [6].

Understanding Resistance Mechanisms: While BTK C481S mutations are a common resistance
mechanism to covalent BTK inhibitors in CLL, resistance in MCL is more complex and often involves

upregulation of alternative signaling pathways (e.g., PI3K/AKT, non-canonical NF-κB) and mutations
in genes like TP53 or components of the SWI/SNF complex [7]. Research into these mechanisms can

guide subsequent therapy choices, such as non-covalent BTK inhibitors or other novel agents.
Extended Safety Monitoring: Long-term safety monitoring studies are ongoing to fully characterize

the risk of rare or late-onset adverse events, ensuring the safe and continued use of tirabrutinib in
clinical practice [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [tirabrutinib monotherapy protocol relapsed refractory B-cell

lymphoma]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b545415#tirabrutinib-monotherapy-protocol-relapsed-refractory-

b-cell-lymphoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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